Arg-Leu

Vue d'ensemble

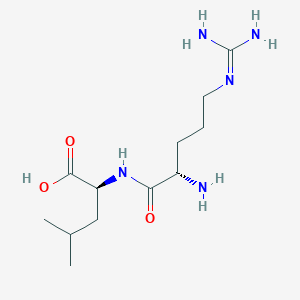

Description

Arg-Leu is a dipeptide composed of the amino acids arginine and leucine It is formed by the linkage of the carboxyl group of arginine to the amino group of leucine

Mécanisme D'action

Target of Action

Arginyl-Leucine, also known as Arg-Leu, is a dipeptide composed of the amino acids arginine and leucine. The primary targets of this compound are the metabolic pathways involving these two amino acids. Arginine serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology . Leucine, a branched-chain amino acid, is essential in regulating animal growth and development .

Mode of Action

This compound interacts with its targets through various mechanisms. Arginine is a precursor to nitric oxide (NO), which plays very important roles in the cardiovascular system, immune system, and nervous system . Leucine stimulates protein synthesis by activating the mTORC1 signaling pathway, enhancing muscle growth and metabolic health . The co-ingestion of carbohydrates and essential amino acids enhances Leucine’s anabolic effects .

Biochemical Pathways

The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and immunity . Leucine has been shown to benefit lipid metabolism and insulin sensitivity .

Pharmacokinetics

For example, the restriction of amino acid availability is an evolutionarily conserved strategy for controlling cellular functions of both the host and pathogens .

Result of Action

The action of this compound results in various molecular and cellular effects. Arginine metabolism has recently emerged as a critical pathway for controlling immune cell function, including metabolically demanding activated T cells . Leucine promotes muscle growth and metabolic health in animals and humans, making it a promising therapeutic agent .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, decreased amino acid availability, especially branched-chain amino acids such as Leucine, occurs in the surrounding embryo environment as a consequence of low maternal protein consumption . Furthermore, the physical and chemical support provided by maternal tissues has a relevant role for initial embryogenesis and implantation, and it may even affect fetal development and postnatal life .

Analyse Biochimique

Biochemical Properties

Arginyl-Leucine participates in numerous biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the process of protein arginylation, a post-translational modification catalyzed by arginyl-tRNA-protein transferase 1 (ATE1) in mammalian systems . This modification involves the post-translational conjugation of an arginyl to a protein .

Molecular Mechanism

The molecular mechanism of Arginyl-Leucine involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, in the process of protein arginylation, Arginyl-Leucine is conjugated to a protein, which can alter the protein’s function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Leu typically involves the use of solid-phase peptide synthesis (SPPS) techniques. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Activation: The carboxyl group of arginine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Coupling: The activated arginine is then coupled to the amino group of leucine on the resin.

Deprotection: Protective groups on the amino acids are removed to allow further reactions.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound can be achieved through recombinant DNA technology. This involves the expression of peptide synthetase enzymes in microbial hosts such as Escherichia coli. The enzymes catalyze the formation of the dipeptide, which is then purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Arg-Leu can undergo various chemical reactions, including:

Hydrolysis: The peptide bond between arginine and leucine can be hydrolyzed by proteolytic enzymes, resulting in the release of free amino acids.

Oxidation: The guanidino group of arginine can be oxidized to form various derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Enzymes such as trypsin or pepsin under physiological conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: Electrophiles such as acyl chlorides or sulfonyl chlorides.

Major Products

Hydrolysis: Free arginine and leucine.

Oxidation: Oxidized derivatives of arginine.

Substitution: Substituted derivatives of this compound.

Applications De Recherche Scientifique

Chemistry

Arg-Leu is used as a model compound in peptide chemistry to study peptide bond formation and cleavage mechanisms.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a substrate for various proteolytic enzymes, helping to elucidate their mechanisms of action .

Medicine

This compound has potential therapeutic applications, including its use as a bioactive peptide in drug development. It is being investigated for its role in modulating immune responses and as a potential treatment for cardiovascular diseases .

Industry

In the food industry, this compound is used as a flavor enhancer. It has been shown to enhance the taste of salt, making it useful in reducing the salt content of food products .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Arginyl-Serine

- Arginyl-Alanine

- Arginyl-Glycine

Uniqueness

Arg-Leu is unique due to its specific combination of arginine and leucine, which imparts distinct biochemical properties. The presence of arginine provides a positive charge at physiological pH, allowing interactions with negatively charged biomolecules. Leucine, being a hydrophobic amino acid, contributes to the compound’s ability to interact with hydrophobic regions of proteins and membranes .

Conclusion

This compound is a versatile dipeptide with significant potential in various scientific and industrial applications. Its unique combination of arginine and leucine residues imparts distinct biochemical properties, making it a valuable compound for research and development in multiple fields.

Activité Biologique

Arginine-Leucine (Arg-Leu) is a dipeptide that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in biological processes. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.

Chemical Composition and Structure

This compound consists of two amino acids: arginine (Arg), a positively charged amino acid known for its role in protein synthesis and cellular signaling, and leucine (Leu), a hydrophobic amino acid that plays a critical role in protein structure and function. The combination of these two amino acids results in a peptide that exhibits unique properties beneficial for biological activity.

-

Antimicrobial Activity :

- This compound has been shown to enhance the activity of antimicrobial peptides (AMPs). Research indicates that peptides containing arginine exhibit superior membrane-disrupting capabilities compared to those with lysine, primarily due to the guanidinium side chain of arginine, which facilitates stronger interactions with phospholipid bilayers .

- A study demonstrated that Arg-containing peptides induce significant cytoplasmic membrane permeabilization in Escherichia coli, leading to effective bacterial killing at minimal inhibitory concentrations (MIC) .

-

Cellular Signaling and Apoptosis :

- The mutation of p53 at codon 273 from arginine to leucine (p53-273L) has been linked to altered cellular growth dynamics. This mutation suppresses cell growth and induces apoptosis in squamous cell carcinoma lines, suggesting that this compound may play a role in cancer biology through its influence on tumor suppressor pathways .

- Additionally, studies have indicated that Arg residues can enhance apoptosis efficiency by promoting mitochondrial localization of apoptotic factors, thus facilitating cytochrome c release into the cytosol .

- Modulation of Proteoglycans :

Table 1: Summary of Biological Activities Associated with this compound

Implications for Health and Disease

The biological activities associated with this compound suggest potential therapeutic applications:

- Cancer Therapy : The ability of this compound to induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer treatments.

- Antimicrobial Development : Given its efficacy against bacterial membranes, this compound could be explored as a scaffold for developing new antimicrobial agents.

- Tissue Regeneration : Its role in modulating proteoglycan production may have implications for wound healing and tissue engineering.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N5O3/c1-7(2)6-9(11(19)20)17-10(18)8(13)4-3-5-16-12(14)15/h7-9H,3-6,13H2,1-2H3,(H,17,18)(H,19,20)(H4,14,15,16)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBVBIHNJWOLCJ-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426324 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1188-24-5 | |

| Record name | Arginyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028713 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.